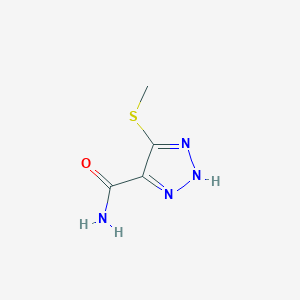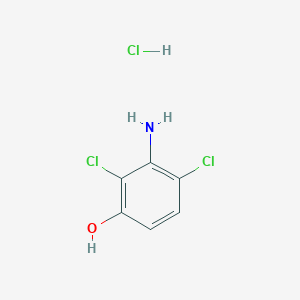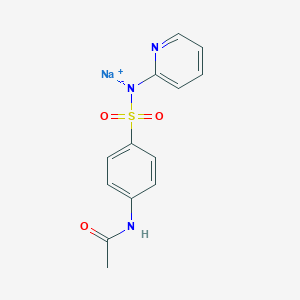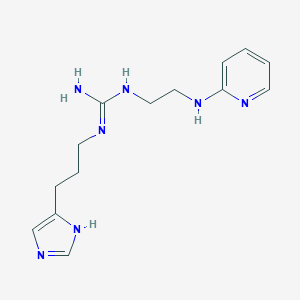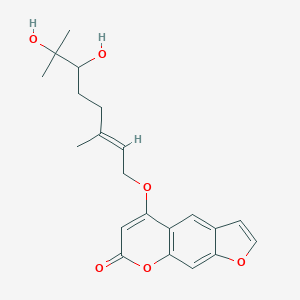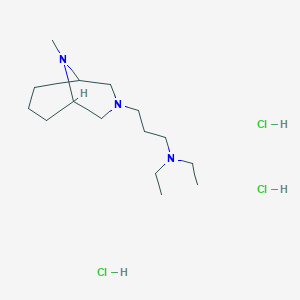
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMAP or DMF. This compound is a tertiary amine that is used as a catalyst in various chemical reactions. The unique structure of DMAP makes it an effective catalyst for a wide range of chemical reactions. In
Mécanisme D'action
DMAP catalyzes reactions by acting as a nucleophilic catalyst. It forms a complex with the substrate and helps to activate it towards the reaction. The amine group of DMAP acts as a Lewis base and coordinates with the substrate. The nitrogen lone pair of electrons helps to stabilize the intermediate and facilitate the reaction.
Effets Biochimiques Et Physiologiques
DMAP has no known biochemical or physiological effects. It is not used as a drug and is not ingested by humans or animals. It is only used in chemical reactions in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMAP as a catalyst are that it is a highly effective catalyst for a wide range of chemical reactions. It is also relatively inexpensive and easy to obtain. The limitations of using DMAP are that it is toxic and should be handled with care. It can also be difficult to remove from the reaction mixture, which can lead to contamination of the product.
Orientations Futures
There are several future directions for the use of DMAP in scientific research. One direction is to explore its use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its use in the synthesis of new materials, such as polymers and nanoparticles. Finally, there is potential for the development of new catalysts based on the structure of DMAP. These catalysts could have improved selectivity and efficiency in chemical reactions.
Méthodes De Synthèse
DMAP is synthesized from 3,9-diazabicyclo(3.3.1)nonane and 3-(diethylamino)propyl chloride. The reaction takes place in the presence of triethylamine and is catalyzed by acetic anhydride. The product is then purified by recrystallization to obtain the trihydrochloride salt.
Applications De Recherche Scientifique
DMAP is widely used in scientific research as a catalyst in various chemical reactions. It is commonly used in the synthesis of esters, amides, and lactams. DMAP is also used in the synthesis of pharmaceuticals and agrochemicals. It has been shown to be an effective catalyst for the acylation of amines, alcohols, and carboxylic acids.
Propriétés
Numéro CAS |
101607-37-8 |
|---|---|
Nom du produit |
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride |
Formule moléculaire |
C15H34Cl3N3 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H |
Clé InChI |
ZRFYWZVRTSQINE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
SMILES canonique |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
Synonymes |
N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




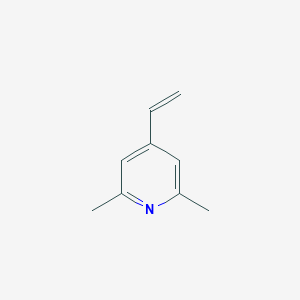
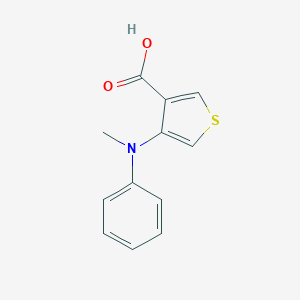
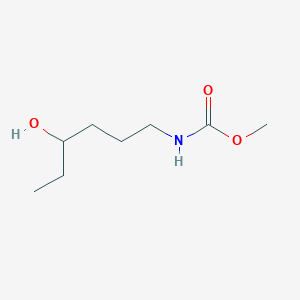
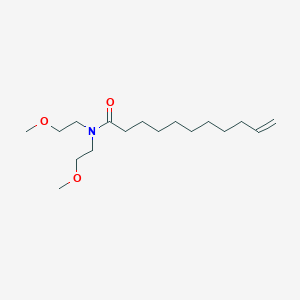
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)

